molecular formula C15H20FNO2 B3008001 Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate CAS No. 1286263-86-2

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate

Cat. No.: B3008001
CAS No.: 1286263-86-2
M. Wt: 265.328
InChI Key: WCKKWGGIQCYTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate: is a chemical compound with the molecular formula C15H20FNO2 and a molecular weight of 265.33 g/mol . It is known for its solid physical form and is typically stored at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound is used to study the effects of fluorinated carbamates on biological systems. It is often used in experiments to understand the interaction of these compounds with enzymes and other biological molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for the use and study of Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate are not specified in the sources I found. Given its use in research and development , it may be studied for potential applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate involves the reaction of tert-butyl carbamate with 1-(3-fluorophenyl)cyclobutanone under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out at a controlled temperature, usually between 0°C and 25°C, to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and other proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
  • Tert-butyl ethyl malonate

Comparison: Tert-butyl (1-(3-fluorophenyl)cyclobutyl)carbamate is unique due to its cyclobutyl ring structure and the presence of a fluorine atom on the phenyl ring. This gives it distinct chemical properties compared to similar compounds like tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate and tert-butyl ethyl malonate. These differences make it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-[1-(3-fluorophenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(8-5-9-15)11-6-4-7-12(16)10-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKKWGGIQCYTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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